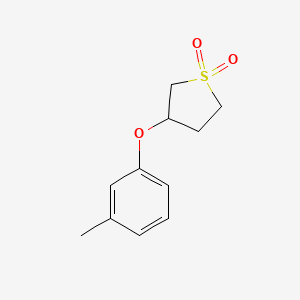
1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one is a chemical compound with the molecular formula C11H14O3S. It is known for its unique structure, which includes a thiolane ring substituted with a hydroxy group and a methylphenoxy group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one typically involves the reaction of 3-methylphenol with thiolane-1,1-dioxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,3,5-trimethoxyxanthone: Known for its vasorelaxant effects and interactions with nitric oxide pathways.
3-(1-Hydroxy-1-methylethyl)pyridine-N-oxide: Studied for its potential pharmacological activities.
Uniqueness
1-Hydroxy-3-(3-methylphenoxy)thiolan-1-one is unique due to its specific structural features, such as the thiolane ring and the methylphenoxy group.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-(3-methylphenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-9-3-2-4-10(7-9)14-11-5-6-15(12,13)8-11/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
ZKRXKHFSPLYTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















